molecular formula C7H5BrFNO B1597559 4-Bromo-2-fluorobenzaldoxime CAS No. 202865-64-3

4-Bromo-2-fluorobenzaldoxime

Cat. No. B1597559
M. Wt: 218.02 g/mol
InChI Key: DHBUKMPUUDCJTH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzaldoxime, also known by its molecular formula C7H5BrFNO, is a compound used for research . It has a molecular weight of 218.023 g/mol .


Physical And Chemical Properties Analysis

4-Bromo-2-fluorobenzaldoxime is a solid at room temperature . It has a predicted boiling point of 250.4±30.0 °C and a predicted density of 1.62±0.1 g/cm3 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Analysis

Synthetic Applications : 4-Bromo-2-fluorobenzaldoxime serves as an intermediate in the synthesis of complex organic molecules. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene, showcasing the compound's role in multi-step organic synthesis with high purity outcomes (Chen Bing-he, 2008).

Analytical Development : The compound has been involved in analytical studies, particularly in identifying and controlling regioisomer impurities within pharmaceutical ingredients. This is crucial for ensuring the purity and safety of active pharmaceutical ingredients (APIs) (Bo Shen et al., 2016).

Biomedical Applications

Lithium-Ion Batteries : Beyond its use in organic chemistry, 4-Bromo-2-fluorobenzaldoxime-related compounds, such as 4-bromo-2-fluoromethoxybenzene, have been investigated as electrolyte additives in lithium-ion batteries. This research underscores the potential of such compounds in improving battery safety and performance without compromising the battery's life cycle (Zhang Qian-y, 2014).

Pharmacological Research : Although directly related studies on 4-Bromo-2-fluorobenzaldoxime in pharmacological contexts are limited, its structural analogs have been explored for various medical applications. For instance, derivatives have been synthesized for potential anticancer activities, highlighting the broader relevance of halogenated benzaldehydes in drug development (Derya Osmaniye et al., 2018).

Material Science

Electrolyte Additives : The application in lithium-ion batteries as a bi-functional electrolyte additive demonstrates the compound's versatility. It plays a critical role in enhancing the thermal stability and safety of the batteries, which is essential for the development of more reliable energy storage solutions (Zhang Qian-y, 2014).

Molecular Structure Analysis

Crystal Structure and Vibrational Spectra : Detailed structural and vibrational analysis of 4-Bromo-2-fluorobenzaldoxime and its derivatives contribute to our understanding of molecular interactions and properties. These insights are crucial for designing molecules with desired physical and chemical characteristics (Mahir Tursun et al., 2015).

Safety And Hazards

4-Bromo-2-fluorobenzaldoxime is considered hazardous and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

(NE)-N-[(4-bromo-2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBUKMPUUDCJTH-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269667
Record name [C(E)]-4-Bromo-2-fluorobenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-bromo-2-fluorobenzaldehyde oxime

CAS RN

901309-00-0, 202865-64-3
Record name [C(E)]-4-Bromo-2-fluorobenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901309-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(E)]-4-Bromo-2-fluorobenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluorobenzaldoxime
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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